molecular formula C18H27FN2O2 B8005414 1-Boc-3-[(3-fluoro-benzylamino)-methyl]-piperidine CAS No. 887587-52-2

1-Boc-3-[(3-fluoro-benzylamino)-methyl]-piperidine

Cat. No.: B8005414
CAS No.: 887587-52-2
M. Wt: 322.4 g/mol
InChI Key: JCZZTXLCIZXOCS-UHFFFAOYSA-N
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Description

1-Boc-3-[(3-fluoro-benzylamino)-methyl]-piperidine is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a fluorobenzylamino group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-[(3-fluoro-benzylamino)-methyl]-piperidine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is usually achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the Fluorobenzylamino Group: The fluorobenzylamino group is introduced via nucleophilic substitution reactions. This step involves reacting the Boc-protected piperidine with a fluorobenzylamine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-[(3-fluoro-benzylamino)-methyl]-piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-Boc-3-[(3-fluoro-benzylamino)-methyl]-piperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in the study of receptor-ligand interactions and enzyme inhibition.

    Chemical Biology: It serves as a building block for the synthesis of complex molecules used in chemical biology research.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Boc-3-[(3-fluoro-benzylamino)-methyl]-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylamino group plays a crucial role in binding to the active site of the target, while the Boc group provides stability and protection during the interaction. The compound can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Boc-3-[(3-chloro-benzylamino)-methyl]-piperidine
  • 1-Boc-3-[(3-methyl-benzylamino)-methyl]-piperidine
  • 1-Boc-3-[(3-nitro-benzylamino)-methyl]-piperidine

Uniqueness

1-Boc-3-[(3-fluoro-benzylamino)-methyl]-piperidine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and binding affinity. The fluorine atom can enhance the metabolic stability and bioavailability of the compound, making it a valuable scaffold in drug design.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 3-[[(3-fluorophenyl)methylamino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O2/c1-18(2,3)23-17(22)21-9-5-7-15(13-21)12-20-11-14-6-4-8-16(19)10-14/h4,6,8,10,15,20H,5,7,9,11-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZZTXLCIZXOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80723109
Record name tert-Butyl 3-({[(3-fluorophenyl)methyl]amino}methyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80723109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887587-52-2
Record name tert-Butyl 3-({[(3-fluorophenyl)methyl]amino}methyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80723109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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